Isometheptene

Catalog No.
S530926
CAS No.
503-01-5
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isometheptene

CAS Number

503-01-5

Product Name

Isometheptene

IUPAC Name

N,6-dimethylhept-5-en-2-amine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3)10-4/h6,9-10H,5,7H2,1-4H3

InChI Key

XVQUOJBERHHONY-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)NC

Solubility

Soluble in DMSO, not in water

Synonyms

isometheptene, isometheptene monohydrochoride, isometheptene, (+-)-isomer, isometheptene, maleate, isometheptene, maleate(+-)-isomer, isometheptene, monomaleate, isometheptene, monomaleate(+-)-isomer, isometheptene, monotartrate, isometheptene, mucate (2:1), Midrid, N,1,5-trimethyl-4-hexenylamine

Canonical SMILES

CC(CCC=C(C)C)NC

Description

The exact mass of the compound Isometheptene is 141.1517 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Isometheptene is a medication belonging to the sympathomimetic amine class, commonly used in combination therapies for treating acute migraine headaches []. However, the exact mechanisms by which it alleviates migraine symptoms remain under investigation. Here's a look at what scientific research reveals:

Enantiomeric Effects

Isometheptene exists in two mirror-image forms called enantiomers: (S)-isometheptene and (R)-isometheptene. Research suggests these enantiomers have distinct pharmacological properties. Studies in animal models indicate that (R)-isometheptene might be more potent in raising heart rate and diastolic blood pressure compared to (S)-isometheptene. This finding suggests researchers need to explore the individual contributions of each enantiomer to the therapeutic effect of isometheptene in migraine treatment.

Sympathomimetic Action

Being a sympathomimetic amine, isometheptene is expected to mimic the effects of the neurotransmitter norepinephrine. Norepinephrine plays a role in constricting blood vessels. However, the specific role of vasoconstriction in migraine relief mediated by isometheptene is not fully elucidated yet [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.5

Exact Mass

141.1517

Boiling Point

177.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

5984-50-9 (monotartrate)
6168-86-1 (mono-hydrochloride)
7492-31-1 (mucate[2:1])

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

Isometheptene is a sympathomimetic drug which causes vasoconstriction. It is used for treating migraines and tension headaches.

Pharmacology

Isometheptene Mucate is an indirect-acting sympathomimetic. Due to its vasoconstricting properties, Isometheptene Mucate is used for the treatment of acute migraine attacks, usually in combination with other analgeics. It can also displace catecholamines from vesicles inside the neuron leading to the sympathetic responses it is known for.

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AX - Other drugs for functional gastrointestinal disorders
A03AX10 - Isometheptene

Mechanism of Action

Isometheptene's vasoconstricting properties arise through activation of the sympathetic nervous system via epinephrine and norepinephrine (or their molecular analogues as is the case with this drug). These compounds elicites smooth muscle activation leading to vasoconstriction. These compounds interact with cell surface adrenergic receptors. Such stimuli result in a signal transduction cascade that leads to increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels. The rise in intracellular calcium complexes with calmodulin, which in turn activates myosin light chain kinase. This enzyme is responsible for phosphorylating the light chain of myosin to stimulate cross bridge cycling. Once elevated, the intracellular calcium concentration is returned to its basal level through a variety of protein pumps and calcium exchangers located on the plasma membrane and sarcoplasmic reticulum. This reduction in calcium removes the stimulus necessary for contraction allowing for a return to baseline. The drug can also cause vesicular displacement of noradrenaline from the neuron into the synapse with a similar effect as tyramine.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

503-01-5

Wikipedia

Isometheptene

Use Classification

Pharmaceuticals

General Manufacturing Information

5-Hepten-2-amine, N,6-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15
1: de Souza Carvalho D, Barea LM, Kowacs PA, Fragoso YD. Efficacy and tolerability of combined dipyrone, isometheptene and caffeine in the treatment of mild-to-moderate primary headache episodes. Expert Rev Neurother. 2012 Feb;12(2):159-67. doi: 10.1586/ern.11.193. PubMed PMID: 22288671.
2: Johnston JC. Life threatening intracerebral hemorrhage with isometheptene mucate, dichlorophenazine and acetaminophen combination therapy. J Forensic Leg Med. 2009 Nov;16(8):489-91. doi: 10.1016/j.jflm.2009.07.006. Epub 2009 Aug 13. PubMed PMID: 19782324.
3: Campos CR, Yamamoto FI. Intracerebral hemorrhage in postpartum cerebral angiopathy associated with the use of isometheptene. Int J Gynaecol Obstet. 2006 Nov;95(2):151-2. Epub 2006 Sep 25. PubMed PMID: 16999965.
4: Valdivia LF, Centurión D, Perusquía M, Arulmani U, Saxena PR, Villalón CM. Pharmacological analysis of the mechanisms involved in the tachycardic and vasopressor responses to the antimigraine agent, isometheptene, in pithed rats. Life Sci. 2004 May 14;74(26):3223-34. PubMed PMID: 15094323.
5: Willems EW, Valdivia LF, Saxena PR, Villalón CM. Pharmacological profile of the mechanisms involved in the external carotid vascular effects of the antimigraine agent isometheptene in anaesthetised dogs. Naunyn Schmiedebergs Arch Pharmacol. 2001 Jul;364(1):27-32. PubMed PMID: 11485035.
6: Freitag FG, Cady R, DiSerio F, Elkind A, Gallagher RM, Goldstein J, Klapper JA, Rapoport AM, Sadowsky C, Saper JR, Smith TR. Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine. Headache. 2001 Apr;41(4):391-8. PubMed PMID: 11318886.
7: Levine BS, Caplan YH. Isometheptene cross reacts in the EMIT amphetamine assay. Clin Chem. 1987 Jul;33(7):1264-5. PubMed PMID: 3297426.
8: Gullo L, Priori P, Daniele C, Ventrucci M, Pezzilli R, Labo G. Inhibition of pancreatic exocrine secretion and bile entry into the duodenum by isometheptene, a sympathomimetic agent. Dig Dis Sci. 1985 Feb;30(2):114-8. PubMed PMID: 3967559.
9: Naim U, Maceo G, Di Trapani G. [Isometheptene in the treatment of painful gastroenterological disorders]. Clin Ter. 1982 Aug 15;102(3):267-71. Italian. PubMed PMID: 7140180.
10: Taylor WG, Coutts RT. Studies on isometheptene metabolism. Identification and stereochemistry of a major metabolite isolated from rat urine. Drug Metab Dispos. 1977 Nov-Dec;5(6):564-71. PubMed PMID: 21780.
11: Lyris E, Tsiakatouras G, Angelis Y, Koupparis M, Spyridaki MH, Georgakopoulos C. Metabolism of isometheptene in human urine and analysis by gas chromatography-mass spectrometry in doping control. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Dec 5;827(2):199-204. Epub 2005 Oct 19. PubMed PMID: 16242387.
12: Wineinger MA, Basford JR. Autonomic dysreflexia due to medication: misadventure in the use of an isometheptene combination to treat migraine. Arch Phys Med Rehabil. 1985 Sep;66(9):645-6. PubMed PMID: 4038034.
13: Baldassarre G, Vasti MP, Carrieri V, Acquaviva M, Palasciano G. [Effects of isometheptene on gallbladder contraction]. Boll Soc Ital Biol Sper. 1983 Sep 30;59(9):1278-84. Italian. PubMed PMID: 6626361.
14: Spierings EL, Saxena PR. Effect of isometheptene on the distribution and shunting of 15 microM microspheres throughout the cephalic circulation of the cat. Headache. 1980 Mar;20(2):103-6. PubMed PMID: 7372473.
15: Behan PO. Isometheptene compound in the treatment of vascular headache. Practitioner. 1978 Dec;221(1326):937-9. PubMed PMID: 372936.
16: Plakogiannis FM, Saad AM. Simultaneous GLC determination of acetaminophen, dichloralantipyrine, and isometheptene mucate. J Pharm Sci. 1977 Apr;66(4):604-5. PubMed PMID: 856984.
17: Diamond S. Treatment of migraine with isometheptene, acetaminophen, and dichloralphenazone combination: a double-blind, crossover trial. Headache. 1976 Jan;15(4):282-7. PubMed PMID: 1107267.
18: Diamond S, Medina JL. Isometheptene--a non-ergot drug in the treatment of migraine. Headache. 1975 Oct;15(3):211-3. PubMed PMID: 1100566.
19: Yuill GM, Swinburn WR, Liversedge LA. A double-blind crossover trial of isometheptene mucate compound and ergotamine in migraine. Br J Clin Pract. 1972 Feb;26(2):76-9. PubMed PMID: 4552744.

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